Pamapimod-d4 is a deuterium-labeled derivative of Pamapimod, a potent and selective inhibitor of p38 mitogen-activated protein kinase. This compound is primarily investigated for its therapeutic potential in treating various autoimmune diseases and conditions characterized by excessive inflammation. The incorporation of deuterium atoms in Pamapimod-d4 enhances its pharmacokinetic properties, allowing for improved stability and bioavailability in biological systems.
Pamapimod-d4 is classified as a small molecule inhibitor targeting the p38 mitogen-activated protein kinase pathway. It is derived from Pamapimod, which has been extensively studied for its role in modulating inflammatory responses by inhibiting specific signaling pathways involved in cytokine production and cell proliferation. The synthesis of Pamapimod-d4 involves a multi-step chemical process that integrates deuterium into the original Pamapimod structure, enhancing its isotopic labeling for research purposes .
Pamapimod-d4 retains the core structure of Pamapimod while featuring deuterium substitutions. The molecular formula can be represented as CHDNOS. The structural configuration allows it to maintain similar biological activity while providing distinct isotopic labeling that aids in tracking metabolic pathways and interactions in biological systems.
Pamapimod-d4 undergoes various chemical reactions that are essential for its functionality:
These reactions are vital for understanding how Pamapimod-d4 behaves in biological systems and how it may be utilized therapeutically .
Pamapimod-d4 exerts its effects by selectively inhibiting p38 mitogen-activated protein kinase activity. This inhibition disrupts downstream signaling pathways involved in inflammatory responses, particularly those leading to cytokine release such as tumor necrosis factor-alpha and interleukin-6. By blocking these pathways, Pamapimod-d4 can potentially reduce inflammation and modulate immune responses in various disease settings.
Pamapimod-d4 exhibits several important physical and chemical properties:
These properties are essential for determining the appropriate conditions for storage and handling during experimental applications .
Pamapimod-d4 serves several scientific uses:
By leveraging its unique isotopic labeling, researchers can gain insights into the pharmacodynamics and pharmacokinetics of p38 inhibitors like Pamapimod-d4 .
Pamapimod-d4 (Ro4402257-d4; CAS 1246814-57-2) is a deuterium-labeled isotopologue of the p38 mitogen-activated protein kinase (MAPK) inhibitor Pamapimod. Its molecular formula is C₁₉H₁₆D₄F₂N₄O₄, with a molecular weight of 410.41 g/mol. Deuterium atoms are incorporated at four specific positions: the hydroxyethyl groups of the propyl side chain, replacing hydrogen atoms at the terminal methylene units (-CH₂OH → -CD₂OH). This modification yields the structure: 6-(2,4-difluorophenoxy)-2-([3-hydroxy-1-(2,2-dideuterio-2-hydroxyethyl)propyl]amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one [1] [4]. The core structure retains the pyridopyrimidinone scaffold and difluorophenoxy pharmacophore critical for target binding, ensuring biological relevance as an isotopic tracer [1] [3].
The isotopic substitution in Pamapimod-d4 minimally alters its steric and electronic properties but significantly impacts physicochemical behaviors:
Table 1: Isotopologue Comparison
Property | Pamapimod | Pamapimod-d4 |
---|---|---|
Molecular Formula | C₁₉H₂₀F₂N₄O₄ | C₁₉H₁₆D₄F₂N₄O₄ |
Molecular Weight | 406.38 g/mol | 410.41 g/mol |
Hydrogen/Deuterium Count | 20 H | 16 H + 4 D |
Kinetic Isotope Effect | N/A | Reduced metabolic rate |
p38α Inhibition (IC₅₀) | 14 nM | Equivalent |
Deuterium incorporation induces a kinetic isotope effect, slowing cleavage of C-D bonds compared to C-H bonds during metabolism. This extends the compound’s half-life in tracer studies without altering primary pharmacology. Pamapimod-d4 exhibits identical target affinity to Pamapimod, evidenced by matching IC₅₀ values for p38α (14 nM) and p38β (480 nM) isoforms [1] [3] [5].
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra confirm deuterium incorporation via signal absence at δ 3.5–3.7 ppm (methylene hydrogens adjacent to -OH). Residual signals correlate with aromatic hydrogens (δ 7.0–8.5 ppm) and the N-methyl group (δ 3.3 ppm) [4] [6].Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 410.42 ([M]⁺), consistent with theoretical mass. Fragmentation patterns mirror Pamapimod but with +4 Da shifts in deuterium-containing fragments [1] [4].Infrared Spectroscopy (IR): Key absorptions include O-H/D stretches (3200–3400 cm⁻¹, broad), C=O stretch (1650 cm⁻¹), and C-F stretches (1100–1200 cm⁻¹). Deuterium shifts O-H bending modes by ~100 cm⁻¹ [4] [6].
Table 2: Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 3.3 ppm (s, 3H); δ 7.1–8.4 ppm (m, 5H) | N-CH₃; aromatic H |
MS | m/z 410.42 [M]⁺; m/z 392.40 [M-H₂O]⁺ | Molecular ion; dehydration product |
IR | 1650 cm⁻¹ (C=O); 1150 cm⁻¹ (C-F); 3300 cm⁻¹ (O-H) | Carbonyl; fluoroaryl; hydroxyl groups |
Table 3: Physicochemical Parameters
Parameter | Value | Conditions |
---|---|---|
Solubility in DMSO | ≥34 mg/mL (83.67 mM) | 25°C; freshly opened solvent |
Aqueous Solubility | <0.1 mg/mL | pH 7.4; 25°C |
Storage Stability | 24–36 months | -20°C; desiccated |
LogP | 1.94 | Reversed-phase HPLC |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: